molecular formula C18H18N2O2S B2402849 1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone CAS No. 851864-24-9

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone

Cat. No.: B2402849
CAS No.: 851864-24-9
M. Wt: 326.41
InChI Key: KFXISLMFCUAARK-UHFFFAOYSA-N
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Description

1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a complex organic compound that features a unique combination of benzylthio, imidazole, and phenoxy groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(13-22-16-9-5-2-6-10-16)20-12-11-19-18(20)23-14-15-7-3-1-4-8-15/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXISLMFCUAARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329001
Record name 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851864-24-9
Record name 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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